molecular formula C21H23NO4 B2994843 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid CAS No. 1478156-88-5

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid

Cat. No. B2994843
CAS RN: 1478156-88-5
M. Wt: 353.418
InChI Key: FILJWOXUKFWXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a commonly used amino acid derivative in peptide synthesis. It is widely used in scientific research for the synthesis of peptides and proteins, as well as for the study of their biochemical and physiological effects.

Scientific Research Applications

Peptide Synthesis

The compound is used in the field of peptide synthesis as a non-natural amino acid protecting reagent . The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids. It can be removed under mild basic conditions, which makes it suitable for the stepwise construction of peptides.

Synthesis of Fmoc Amino Acid Azides

The compound can be used in the synthesis of Fmoc amino acid azides . These azides are stable at room temperature and have a long shelf-life. They are useful as coupling agents in peptide synthesis .

Stability and Shelf-life

The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . This stability makes it suitable for long-term storage and use in various research applications.

properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-7-14(20(23)24)12-22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILJWOXUKFWXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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